2-Nitro-1-(prop-2-ynyl)-1H-imidazole
Overview
Description
2-Nitro-1-(prop-2-ynyl)-1H-imidazole is a heterocyclic compound that contains both a nitro group and an alkynyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole typically involves the reaction of 2-nitroimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(prop-2-ynyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The alkynyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium azide or alkyl halides can be used.
Cyclization: Catalysts like copper(I) bromide can facilitate cyclization reactions.
Major Products Formed
Reduction: 2-Amino-1-(prop-2-ynyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives.
Cyclization: Polycyclic imidazole compounds.
Scientific Research Applications
2-Nitro-1-(prop-2-ynyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a hypoxia marker in biological studies.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole involves its bioreductive activation under hypoxic conditions. The nitro group is reduced to form reactive intermediates that can bind to cellular nucleophiles. This property makes it useful as a hypoxia marker in tumor imaging .
Comparison with Similar Compounds
Similar Compounds
2-Nitroimidazole: Lacks the alkynyl group but shares the nitroimidazole core.
Propargyl Imidazole: Contains the alkynyl group but lacks the nitro group.
Uniqueness
2-Nitro-1-(prop-2-ynyl)-1H-imidazole is unique due to the presence of both the nitro and alkynyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-nitro-1-prop-2-ynylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBKQXETVPSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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